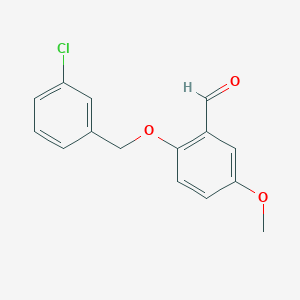
4-Aminomethyl-4'-methyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyl-4’-methyl-2,2’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of an aminomethyl group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and coordination properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-4’-methyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method is the reaction of 4,4’-dimethyl-2,2’-bipyridine with formaldehyde and ammonia, which introduces the aminomethyl group. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for 4-Aminomethyl-4’-methyl-2,2’-bipyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminomethyl-4’-methyl-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
4-Aminomethyl-4’-methyl-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Applications:
Mecanismo De Acción
The mechanism of action of 4-Aminomethyl-4’-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The aminomethyl group can also interact with biological targets, potentially leading to bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
4,4’-Diamino-2,2’-bipyridine: Contains two amino groups, which can lead to different coordination and reactivity properties.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-Aminomethyl-4’-methyl-2,2’-bipyridine is unique due to the presence of both an aminomethyl group and a methyl group on the bipyridine scaffold. This combination of functional groups enhances its reactivity and coordination properties, making it a versatile compound for various applications in chemistry, biology, and material science .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3 |
Clave InChI |
RUZFBWKOWYOIPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)




![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)


